molecular formula C18H22N2O3S B4823378 N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide

N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide

Cat. No.: B4823378
M. Wt: 346.4 g/mol
InChI Key: CZLNMPWJOVVNGX-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Benzamide (B126) Scaffolds in Medicinal Chemistry

Both sulfonamide and benzamide structures are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.

The sulfonamide scaffold (-SO₂NH-) is a cornerstone of modern medicine. researchgate.net Its discovery revolutionized antibacterial therapy with the advent of sulfa drugs, the first broadly effective systemic antimicrobials. wikipedia.org Beyond their well-known antibacterial properties, sulfonamide derivatives have been successfully developed into drugs with a vast array of therapeutic applications. nih.gov These include diuretics (e.g., hydrochlorothiazide), antidiabetic agents (e.g., sulfonylureas like glyburide), anticonvulsants, and inhibitors of enzymes like carbonic anhydrase. wikipedia.orgnih.govopenaccesspub.org The versatility of the sulfonamide group allows it to act as a key structural element in drugs targeting viral infections, cancer, and inflammatory diseases. nih.govcitedrive.com

The benzamide scaffold , characterized by a benzene (B151609) ring attached to an amide group (-CONH-), is also of significant pharmacological importance. walshmedicalmedia.comwalshmedicalmedia.com Benzamide derivatives exhibit a wide spectrum of biological effects, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular activities. walshmedicalmedia.comresearchgate.net In medicine, substituted benzamides are used as antipsychotic (e.g., amisulpride), and prokinetic agents. walshmedicalmedia.com The structural framework of benzamide is a versatile building block for designing molecules that can interact with various receptors and enzymes. researchgate.net Recent research has explored benzamide derivatives as potential glucokinase activators for diabetes treatment and as antiprion agents. nih.govnih.gov

Overview of the Chemical Structure and Classification of N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide

This compound is classified as a hybrid molecule containing both sulfonamide and benzamide functionalities. Its chemical structure can be deconstructed into several key components:

A 3-methylbenzamide (B1583426) group : This consists of a benzoyl group substituted with a methyl group at the 3-position of the benzene ring, linked to an amide nitrogen.

A central phenyl ring : This aromatic ring acts as a linker between the amide and the sulfonamide groups.

An N-butylsulfamoyl group : This is a sulfonamide group where the nitrogen atom is substituted with a butyl group (-C₄H₉).

The molecule's systematic name precisely describes this arrangement, indicating a 3-methylbenzamide moiety attached to a phenyl ring, which in turn carries a sulfamoyl group that is N-substituted with a butyl chain.

Table 1: Chemical Properties of this compound Note: Data is based on related compounds and theoretical calculations, as specific experimental data for this compound is not widely published.

PropertyValue
Molecular FormulaC18H22N2O3S
Molar Mass346.44 g/mol

Historical Context of Sulfonamide and Benzamide Derivative Research Relevant to the Compound

The research history underpinning a molecule like this compound draws from two rich timelines in medicinal chemistry.

The era of sulfonamide research began dramatically in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk. openaccesspub.orgresearchgate.net It was soon discovered that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. wikipedia.orgopenaccesspub.org This breakthrough marked the beginning of the antibiotic age and led to a "sulfa craze," with the rapid development of numerous derivatives like sulfapyridine (B1682706) and sulfathiazole. wikipedia.orgebsco.com These drugs were instrumental in treating bacterial infections during World War II, saving countless lives. wikipedia.orghuvepharma.com Subsequent research expanded the therapeutic scope of sulfonamides far beyond antimicrobials to include treatments for diabetes and hypertension. openaccesspub.org

The development of benzamide derivatives as therapeutic agents followed a different path. While the benzamide structure itself is simpler, its derivatives gained prominence in the mid-20th century, particularly in the fields of psychiatry and gastroenterology. walshmedicalmedia.com Compounds like sulpiride (B1682569) and amisulpride (B195569) were developed as antipsychotic drugs. walshmedicalmedia.com The exploration of the benzamide scaffold has led to the identification of compounds with a wide range of biological activities, making it a focal point for the synthesis of new potential drugs for various diseases, including cancer and neurological disorders. researchgate.netresearchgate.net

Rationale for Investigating this compound and its Derivatives

The investigation of hybrid molecules such as this compound is driven by the strategy of molecular hybridization . This medicinal chemistry approach involves covalently linking two or more distinct pharmacophores to create a single new molecule. dergipark.org.trscilit.com The primary rationale is that the resulting hybrid compound may exhibit an improved biological activity profile compared to the individual components. researchgate.net

By combining the sulfonamide and benzamide scaffolds, researchers aim to:

Achieve synergistic or additive effects : The two pharmacophores might act on different biological targets or on different sites of the same target to produce a more potent effect.

Modulate multiple targets : Many complex diseases, such as cancer and inflammation, involve multiple biological pathways. Hybrid molecules can be designed to interact with several of these pathways simultaneously. dergipark.org.tr

Develop novel activities : The unique three-dimensional arrangement of the combined pharmacophores may allow the molecule to interact with biological targets in a way that neither of the parent scaffolds could alone.

Overcome drug resistance : Combining two moieties with different mechanisms of action is a known strategy to combat the development of resistance, particularly in antimicrobial and anticancer research. tandfonline.com

The synthesis of molecules containing both sulfonyl and amide structures is an active area of research for developing new pharmaceutical agents. nih.govresearchgate.net Therefore, the specific structure of this compound represents a logical step in the exploration of new chemical entities born from the fusion of two of medicinal chemistry's most successful and versatile scaffolds. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-4-12-19-24(22,23)17-10-8-16(9-11-17)20-18(21)15-7-5-6-14(2)13-15/h5-11,13,19H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLNMPWJOVVNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Molecular Conformation Analysis of N 4 Butylsulfamoyl Phenyl 3 Methylbenzamide

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The protons of the 3-methylbenzamide (B1583426) moiety would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm), with a characteristic singlet for the methyl group around 2.39 ppm. rsc.org The protons on the butyl group would exhibit signals in the upfield region, with the terminal methyl group appearing as a triplet, and the adjacent methylene (B1212753) groups as multiplets. The N-H protons of the amide and sulfonamide groups would present as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the molecular structure. The carbonyl carbon of the amide group is expected to resonate downfield, typically in the range of 165-175 ppm. rsc.org Aromatic carbons would appear between 120 and 140 ppm, with the carbon attached to the methyl group showing a characteristic upfield shift. The aliphatic carbons of the butyl group would be observed at the higher field end of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the 3-Methylbenzamide Moiety
AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon~170.5
Aromatic C (quaternary, attached to C=O)~133.5
Aromatic C (quaternary, attached to CH₃)~138.3
Aromatic CH~124.5 - 132.8
Methyl Carbon~21.3

Data is based on the known spectrum of 3-methylbenzamide and serves as an estimation. rsc.org

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide is expected to exhibit characteristic absorption bands corresponding to its amide and sulfonamide functionalities.

Key expected vibrational frequencies include:

N-H Stretching: A sharp absorption band around 3300-3400 cm⁻¹ for the amide N-H and a slightly broader band for the sulfonamide N-H.

C=O Stretching: A strong, sharp peak typically in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl group.

S=O Stretching: Two distinct, strong absorption bands are characteristic of the sulfonyl group (SO₂), appearing around 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretching3300-3400
Sulfonamide N-HStretching3200-3300
Amide C=OStretching1650-1680
Sulfonyl S=OAsymmetric Stretching1330-1360
Sulfonyl S=OSymmetric Stretching1150-1180
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern would likely involve cleavage at the amide and sulfonamide bonds. Common fragments would include the 3-methylbenzoyl cation and ions resulting from the loss of the butyl group from the sulfamoyl moiety. Analysis of these fragments allows for the reconstruction of the molecular structure.

X-ray Diffraction Crystallography in Solid-State Structural Analysis

X-ray diffraction crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, a detailed analysis of its close isomer, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, offers significant insights into the likely solid-state conformation and packing. nih.gov

Crystal System and Space Group Determination for Sulfonamide Derivatives

The analyzed isomer, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, crystallizes in the triclinic space group P-1. nih.gov This indicates a low-symmetry crystal system. It is common for complex organic molecules like sulfonamide derivatives to crystallize in monoclinic or triclinic systems. Another related compound, N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide, crystallizes in the orthorhombic space group Pbca. researchgate.net

Interactive Data Table: Crystallographic Data for the Isomer N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide
ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)8.5344 (2) nih.gov
b (Å)8.8477 (3) nih.gov
c (Å)12.4383 (4) nih.gov
α (°)77.924 (2) nih.gov
β (°)75.382 (2) nih.gov
γ (°)86.537 (2) nih.gov
V (ų)888.67 (5) nih.gov
Z2 nih.gov

Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of sulfonamide derivatives is significantly influenced by intermolecular interactions. In the case of the isomer N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov These interactions are a dominant feature in the crystal packing of many sulfonamides. nist.gov

Specifically, the amide and sulfonamide groups act as hydrogen bond donors and acceptors, leading to the formation of robust networks. In the crystal structure of the isomer, adjacent molecules are linked into a linear chain running along the direction. nih.gov

Conformational Analysis of the Sulfonyl and Amide Moieties

The sulfonyl group typically adopts a tetrahedral geometry around the sulfur atom. This is characterized by specific bond angles and distances. For instance, in the closely related molecule N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the O—S—O angle is approximately 119-120°, deviating slightly from a perfect tetrahedral angle, a common feature in sulfonamides. nih.gov The nitrogen atom of the sulfonamide group is often slightly pyramidalized. mdpi.com

In contrast, the amide moiety generally maintains a planar conformation. This planarity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double-bond character to the C—N bond and restricts rotation. Aromatic secondary amides, such as benzanilides, typically exist in a trans-amide form in both crystal and solution states. researchgate.netnih.gov The planarity of the amide group is a key structural feature, though the entire benzamide (B126) portion of the molecule may not be coplanar with the adjacent phenyl ring. In N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the dihedral angle between the central phenyl ring and the amide group is reported to be about 24°.

Table 1: Typical Geometries of Sulfonyl and Amide Moieties in Related Structures

Moiety Atom Hybridization Geometry Typical Bond Angle Conformation
Sulfonyl S sp³ Distorted Tetrahedral O–S–O: ~119-121° nih.govmdpi.com Staggered or Eclipsed relative to adjacent bonds
Amide N sp² Trigonal Planar C–N–C: ~120° Planar (trans conformation is common) researchgate.net

Conformational Isomerism and Torsional Angle Analysis in Related Molecules

Conformational isomerism in molecules containing sulfonyl and amide linkages is largely dictated by the rotation around single bonds, leading to different spatial arrangements of the constituent parts. The analysis of torsional angles in crystallographic data of related structures provides significant insight into the preferred conformations of this compound.

A key torsional angle in this class of molecules is the C—S—N—C angle within the C—SO₂—NH—C segment, which defines the orientation of the phenyl rings relative to each other. Studies on various N-(phenyl)benzenesulfonamide derivatives show that this angle can vary significantly, often falling in a range from approximately -70° to +70°. mdpi.comresearchgate.net This twist in the molecule's core is a defining conformational feature. For example, in 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, this torsion angle is 57.6°, while in N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, it is -56.4°. researchgate.net These variations highlight the conformational flexibility around the S—N bond.

The orientation of the two aromatic rings is another critical aspect. The dihedral angle between the two rings can differ based on the C—S—N—C torsion. In N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the dihedral angle between the central benzene (B151609) ring and the tolyl group is 68.2°. In other related sulfonamides, this angle can range from around 30° to over 80°, indicating that substituents and crystal packing forces play a significant role in determining the final conformation. mdpi.comresearchgate.net

Table 2: Torsional and Dihedral Angles in Structurally Related Molecules

Compound Torsional/Dihedral Angle Value (°) Reference
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide C—S—N—C -56.4
4-Chloro-N-(2-chlorophenyl)benzenesulfonamide C—SO₂—NH—C 57.6 researchgate.net
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide C—SO₂—NH—C 79.06 nih.gov
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide Dihedral angle between central phenyl and amide group 24.1
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide Dihedral angle between the two aromatic rings 68.2

Computational and Theoretical Studies on N 4 Butylsulfamoyl Phenyl 3 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations can be employed to optimize the ground state geometry of N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide, providing detailed information on bond lengths, bond angles, and dihedral angles. For instance, in structurally similar sulfonamides, the geometry around the sulfur atom is typically tetrahedral, while the amide group maintains a planar conformation.

DFT is also instrumental in analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. These calculations can also elucidate the distribution of electron density and the molecular electrostatic potential, which are key to understanding intermolecular interactions.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations could be used to precisely determine its rotational barriers, vibrational frequencies, and electronic transition energies.

Semi-empirical methods, such as AM1, PM3, and PM7, offer a computationally less expensive alternative to DFT and ab initio methods. These methods use parameters derived from experimental data to simplify the calculations. While they are generally less accurate, their speed makes them ideal for high-throughput computational screening of large libraries of compounds. For derivatives of this compound, semi-empirical methods could be used to rapidly predict properties like heat of formation, dipole moment, and ionization potential for a large number of related structures, aiding in the identification of candidates with desired characteristics.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict how a molecule interacts with a biological target, such as a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. For this compound, docking studies can identify potential binding sites on a target protein and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, similar benzamide (B126) derivatives have been shown to interact with the active sites of enzymes through arene-arene interactions and hydrogen bonding.

Beyond predicting the binding mode, computational methods can also estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) and free energy perturbation (FEP) can provide quantitative predictions of the binding free energy.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations can elucidate the influence of different solvents on the conformational landscape of this compound, revealing how the molecule adapts its shape in various environments.

The conformational flexibility of the sulfamoylbenzamide core is a key determinant of its biological activity. The torsion angle within the central C—S(═O)2N(H)—C unit often indicates a twisted conformation in related molecules. nih.gov For instance, in a similar compound, N–{4–[(3–methylphenyl)sulfamoyl]phenyl}acetamide, a twist in the molecule is indicated by a C6—S1—N1—C9 torsion angle of -56.4 (2)°. nih.gov The dihedral angle between the two benzene (B151609) rings is another important parameter, with a reported value of 49.65 (15)° in the same related structure. nih.gov In N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the dihedral angle between the central benzene ring and the tolyl group's aromatic ring is 68.2 (16)°. nih.gov

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations provide a detailed picture of the conformational landscape, highlighting the most probable shapes the molecule will adopt in solution. The choice of solvent in these simulations is critical, as interactions with solvent molecules can significantly influence the conformational preferences of the solute. For example, polar solvents may stabilize conformations with exposed polar groups through hydrogen bonding, while nonpolar solvents might favor more compact structures.

Structure-Based Drug Design Principles Applied to Sulfamoylbenzamide Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. This methodology is particularly relevant for the sulfamoylbenzamide scaffold, which has been identified as a key component in various therapeutic agents, including antiviral and antidiabetic compounds. nih.govresearchgate.net

A critical aspect of SBDD is the identification and characterization of the binding site on the target protein. For sulfamoyl-based compounds targeting the Hepatitis B virus (HBV) capsid protein, for example, a binding site at the dimer-dimer interface has been identified through crystal structures. nih.gov Molecular modeling and docking studies are then employed to predict how different sulfamoylbenzamide derivatives will bind to this site. nih.gov These computational techniques help in rationalizing structure-activity relationships (SARs), which describe how modifications to the chemical structure of a compound affect its biological activity. nih.govnih.gov

The general principles of SBDD applied to this scaffold involve:

Target Identification and Validation: Confirming the role of the biological target in the disease process.

Binding Site Analysis: Characterizing the geometry, polarity, and key interacting residues of the binding pocket.

Ligand Docking: Computationally placing candidate molecules into the binding site to predict binding affinity and orientation.

Lead Optimization: Iteratively modifying the chemical structure of promising compounds to improve their potency, selectivity, and pharmacokinetic properties. patsnap.com

By understanding the key interactions between the sulfamoylbenzamide scaffold and its target, researchers can design novel derivatives with enhanced therapeutic potential. nih.gov

Prediction of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. patsnap.comdergipark.org.tr Pharmacophore modeling is a crucial tool in drug discovery for identifying novel compounds with the potential for therapeutic activity. dergipark.org.tr

For the sulfamoylbenzamide scaffold, key pharmacophoric features can be predicted based on the structures of known active compounds and their interactions with their biological targets. These features typically include:

Hydrogen Bond Donors and Acceptors: The sulfonamide and amide groups in the this compound structure are potent hydrogen bond donors and acceptors, which are often critical for anchoring the molecule within a binding site.

Aromatic Rings: The phenyl and methylbenzoyl groups can participate in π-π stacking or hydrophobic interactions with aromatic residues in the target protein.

Hydrophobic Features: The butyl group provides a hydrophobic region that can interact with nonpolar pockets in the binding site.

Pharmacophore models can be generated using either a ligand-based or a structure-based approach. nih.gov In a ligand-based approach, a model is derived from a set of known active molecules. In a structure-based approach, the model is built based on the key interactions observed in the crystal structure of a ligand-protein complex. These models are then used as 3D queries to screen large chemical databases for new molecules that possess the desired pharmacophoric features and are therefore likely to be biologically active. dergipark.org.trnih.gov

Structure Activity Relationships Sar and Rational Design of N 4 Butylsulfamoyl Phenyl 3 Methylbenzamide Analogs

Systemic Modification of the Butylsulfamoyl Moiety and its Impact on Activity

The N-butylsulfamoyl group is a critical component of the molecule, significantly influencing its lipophilicity and interaction with target proteins. The sulfonamide functional group itself is a privileged motif in drug design, known for its ability to form key hydrogen bonds with biological targets. nih.gov Modifications to the N-alkyl substituent, in this case, the butyl chain, can fine-tune the compound's properties.

Research into related sulfonamide-containing compounds indicates that the nature of the alkyl group can have a substantial impact on activity. Variations in chain length, branching, and the introduction of cyclic structures on the sulfonamide nitrogen can alter the compound's fit within a binding pocket and modify its absorption, distribution, metabolism, and excretion (ADME) properties.

Key modifications to the butyl group and their potential impact include:

Chain Length: Shortening or lengthening the alkyl chain (e.g., from butyl to ethyl or hexyl) directly alters lipophilicity. An optimal chain length is often required to balance solubility and membrane permeability with the geometric constraints of the target's binding site.

Branching: Introducing branching, such as replacing the n-butyl group with an isobutyl or tert-butyl group, can increase steric hindrance. This may lead to enhanced selectivity for the target enzyme or receptor if the binding pocket can accommodate the bulkier group, or it could decrease potency if it disrupts a critical interaction.

Cyclization: Replacing the linear butyl chain with a cyclic moiety, such as a cyclobutyl or cyclopentyl group, restricts the conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially increasing potency, but can also lead to a loss of activity if the preferred conformation is not achieved.

Modification of Butyl GroupRationalePredicted Impact on Activity
EthylDecrease lipophilicity, reduce steric bulkMay increase solubility but potentially decrease binding affinity if hydrophobic interactions are critical.
HexylIncrease lipophilicityCould enhance binding through increased hydrophobic interactions, but may decrease solubility.
IsobutylIntroduce steric bulk near the sulfonamideMay improve selectivity or potency if the binding pocket has a corresponding shape.
CyclopentylRestrict conformational freedomPotential for increased potency by reducing the entropic penalty of binding.
Table 1. Predicted effects of systemic modification of the butylsulfamoyl moiety.

Rational Design Based on the 3-Methylbenzamide (B1583426) Moiety Modifications

The 3-methylbenzamide moiety serves as another key interaction domain. The benzamide (B126) group is a common feature in many biologically active compounds, and its substituents can dictate binding orientation and strength. mdpi.com The position and nature of the substituent on the benzoyl ring are crucial for activity.

Rational design strategies for this moiety focus on:

Positional Isomerism: Moving the methyl group from the meta (3) position to the ortho (2) or para (4) position can drastically alter the molecule's conformation and how it is presented to the target. Studies on other benzamide series have shown that such positional changes can lead to significant variations in potency and selectivity. nih.gov

Substituent Replacement: Replacing the methyl group with other substituents allows for the probing of electronic and steric effects. For example:

Halogens (e.g., -Cl, -F): Can act as hydrogen bond acceptors and alter the electronic nature of the ring, potentially improving binding affinity.

Methoxy (-OCH3) group: Can serve as a hydrogen bond acceptor and may improve metabolic stability.

Trifluoromethyl (-CF3) group: A strong electron-withdrawing group that can increase lipophilicity and potentially enhance target engagement. A series of 3-substituted benzamide derivatives, including those with trifluoromethyl groups, were identified as highly potent inhibitors of Bcr-Abl kinase. nih.gov

Modification of 3-MethylbenzamideRationalePredicted Impact on Activity
Move methyl to 2- or 4-positionAlter molecular geometry and substituent presentationCould increase or decrease activity depending on the target's topology.
Replace methyl with 3-ChloroIntroduce electron-withdrawing character and potential H-bond acceptorMay enhance binding affinity through new electronic or hydrogen bonding interactions.
Replace methyl with 3-MethoxyIntroduce H-bond acceptor and alter electronicsCould improve potency and/or metabolic profile.
Replace methyl with 3-TrifluoromethylStrongly electron-withdrawing, increases lipophilicityPotentially significant increase in potency, as seen in related inhibitor classes. nih.gov
Table 2. Predicted effects of modifications to the 3-methylbenzamide moiety.

Influence of Substituents on Phenyl Ring Systems on Biological Activity

For the phenyl ring of the sulfonamide portion, SAR studies on related series have shown that substitution can be critical. nih.gov Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, bromo) on the benzenesulfonyl moiety can lead to varied effects. nih.gov For instance, in one study, electron-donating groups like 4-methyl and 4-phenyl resulted in comparable or better inhibitory activities, while electron-withdrawing groups such as 4-fluoro and 4-trifluoromethyl were less potent. nih.gov

Similarly, substitution on the benzamide phenyl ring (in addition to the existing 3-methyl group) could further optimize interactions. The introduction of groups that can form hydrogen bonds or engage in halogen bonding might enhance affinity and selectivity.

ModificationPositionRationalePredicted Impact on Activity
-FPhenylsulfamoyl ringIntroduce electron-withdrawing groupMay modulate pKa of sulfonamide and alter binding; effect is target-dependent. nih.gov
-OCH3Phenylsulfamoyl ringIntroduce electron-donating groupCould enhance activity by increasing electron density or through specific H-bonds. nih.gov
-OHBenzamide ringIntroduce H-bond donor/acceptorPotential for new, strong interactions with the target, possibly increasing potency.
-ClBenzamide ringIntroduce halogen bond donorMay provide additional specific interactions within the binding site.
Table 3. Predicted effects of substituents on the phenyl ring systems.

Bioisosteric Replacements and Their Effects on Target Engagement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to overcome issues related to metabolism, toxicity, or physicochemical properties. nih.gov For N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide, both the sulfonamide and the amide linkages are prime candidates for bioisosteric replacement.

Sulfonamide Bioisosteres: A common issue with sulfonamides can be metabolic instability. A gem-dimethyl sulfone has been successfully used as a bioisostere for a sulfonamide, retaining potency while addressing metabolic liabilities. nih.gov While a direct replacement with a sulfone was found to be a good replacement, other common bioisosteres like an amide resulted in a complete loss of potency in some series. nih.gov

Amide Bioisosteres: The amide bond can be susceptible to enzymatic hydrolysis. Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles are frequently used as metabolically stable amide bioisosteres. drughunter.comcambridgemedchemconsulting.com These rings can mimic the hydrogen bonding properties and geometry of the amide group. drughunter.com Other potential replacements include ureas and thioamides, which can alter the hydrogen bonding pattern and lipophilicity. nih.gov For example, replacing an amide with a urea group maintains the hydrogen bond donor and acceptor features while lengthening the distance between moieties. nih.gov

Original GroupBioisostereRationale for ReplacementPotential Effect
Sulfonamide (-SO2NH-)Sulfone (-SO2CH2-)Improve metabolic stability. nih.govCan retain potency while preventing metabolic cleavage. nih.gov
Amide (-CONH-)1,2,3-TriazoleIncrease metabolic stability against hydrolysis. cambridgemedchemconsulting.comMaintains key interactions while improving pharmacokinetic profile. drughunter.com
Amide (-CONH-)Urea (-NHCONH-)Alter H-bonding and geometry. nih.govMay provide additional H-bond interactions. nih.gov
Amide (-CONH-)Thioamide (-CSNH-)Increase lipophilicity, alter H-bond donor/acceptor properties. nih.govCan lead to improved activity through different binding interactions. nih.gov
Table 4. Potential bioisosteric replacements and their effects.

Development of Prodrug Strategies for Enhanced Preclinical Efficacy

Prodrugs are inactive precursors that are converted into the active drug in the body. This approach can be used to overcome issues such as poor solubility, limited permeability, or rapid metabolism. For sulfonamide-containing compounds, several prodrug strategies have been explored.

One approach involves creating azo-linked prodrugs. These compounds can be designed to pass through the upper gastrointestinal tract intact and then be cleaved by azoreductase enzymes in the colon, releasing the active sulfonamide. This strategy is particularly useful for targeted drug delivery to the colon.

Another strategy involves the formation of sulfenamide prodrugs, which can be designed to revert to the parent drug through reaction with endogenous thiols like glutathione. nih.gov This can improve the physicochemical properties of the parent molecule. Furthermore, N-acylation of the sulfonamide nitrogen can create prodrugs that may exhibit improved pharmacological profiles and are suitable for different administration routes. More complex, multi-stage release mechanisms can also be engineered, for instance, using a carbamate linker that undergoes a two-step elimination process to release the active sulfonamide drug. nih.govacs.org

Application of Computational Tools in SAR Derivation

Computational chemistry plays a vital role in modern drug design, allowing for the rationalization of experimental SAR data and the prediction of the activity of novel analogs. mdpi.com For a molecule like this compound, several computational techniques can be applied:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help visualize the binding mode of the compound and its analogs, explaining why certain modifications increase or decrease activity. For example, docking can reveal key hydrogen bonds or hydrophobic interactions, guiding the design of new derivatives that optimize these interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities. By building a QSAR model, it is possible to predict the activity of untested analogs and prioritize which compounds to synthesize.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of molecules, such as electrostatic potential maps and orbital energies. nih.gov This information can help understand the reactivity of the molecule and its potential for non-covalent interactions with a biological target, thereby strengthening the findings from experimental results. nih.gov

These computational tools, when used in conjunction with experimental synthesis and testing, can significantly accelerate the drug discovery process by providing a deeper understanding of SAR and enabling a more rational approach to analog design.

Future Research Directions and Therapeutic Prospects for N 4 Butylsulfamoyl Phenyl 3 Methylbenzamide

Exploration of Novel Molecular Targets for Sulfamoylbenzamide Derivatives

The versatility of the sulfonamide scaffold allows it to interact with a wide array of biological targets. Future research on N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide should prioritize screening against novel molecular targets that have recently been identified for other sulfamoylbenzamide derivatives. This exploration could unveil unique therapeutic potentials for the compound.

Key areas of investigation include:

Viral Proteins: A significant breakthrough in the field is the discovery of sulfamoylbenzamide (SBA) derivatives as potent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). nih.gov These molecules interfere with the viral capsid lifecycle, a crucial component of HBV replication. Investigating the potential of this compound to act as a CAM could open a new avenue for antiviral therapies.

Signal Transduction Proteins: The Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key target for N-substituted sulfamoylbenzamide derivatives in cancer therapy. ucdavis.edu STAT3 is a protein that, when dysregulated, promotes tumor cell survival, proliferation, and migration. Screening for inhibitory activity against the STAT3 signaling pathway is a critical next step.

Ectonucleotidases: Recent studies have shown that sulfamoyl benzamide (B126) derivatives can act as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), specifically isoforms 1, 2, 3, and 8. rsc.org These enzymes are implicated in a range of pathologies including thrombosis, cancer, and inflammation. rsc.org

Potential Molecular Target ClassSpecific Example(s)Associated Disease Area(s)
Viral Proteins Hepatitis B Virus (HBV) Capsid ProteinChronic Hepatitis B
Signal Transduction Proteins Signal Transducer and Activator of Transcription 3 (STAT3)Various Cancers
Ectonucleotidases h-NTPDase1, -2, -3, -8Thrombosis, Inflammation, Diabetes, Cancer
Other Enzymes Lipoxygenase, Acetylcholinesterase, ButyrylcholinesteraseInflammation, Neurodegenerative Disorders

Combination Therapy Strategies in Preclinical Disease Models

Once a primary molecular target and associated disease are identified, a crucial direction for research is the exploration of combination therapies in preclinical models. The goal is to achieve synergistic effects, enhance efficacy, and potentially reduce the likelihood of drug resistance.

Oncology: If this compound shows activity as a STAT3 inhibitor, preclinical studies in xenograft mouse models of cancer would be a logical next step. ucdavis.edu Combination strategies could involve co-administration with standard-of-care chemotherapeutic agents or targeted therapies that act on parallel survival pathways.

Infectious Disease: In the context of an anti-HBV agent, preclinical evaluation in transgenic mouse models of HBV replication would be essential. nih.gov Combination studies with existing polymerase inhibitors could be designed to assess the potential for achieving a functional cure by targeting both viral replication and capsid assembly.

Development of Advanced Delivery Systems for Research Purposes

The physicochemical properties of a compound, such as solubility and stability, can influence its effectiveness in preclinical studies. Research into advanced delivery systems for this compound could optimize its utility for in vitro and in vivo testing. Exploring formulations such as polymeric nanoparticles or lipid-based carriers could enhance bioavailability and allow for more consistent and reliable data generation in animal models.

Translational Research Pathways from Preclinical to Investigational New Drug (IND) Applications (excluding clinical trials)

The pathway from a promising preclinical compound to a candidate for human trials is a rigorous, multi-step process governed by regulatory agencies like the U.S. Food and Drug Administration (FDA). For this compound, this would involve compiling a comprehensive data package for an Investigational New Drug (IND) application. fda.gov

The core components of this preclinical-to-IND pathway include:

Animal Pharmacology and Toxicology Studies: This involves extensive in vivo studies to determine the compound's effect on the body and to establish a preliminary safety profile. fda.govtamarindtours.com These studies are designed to identify potential risks and are essential for justifying initial testing in humans. fda.gov

Chemistry, Manufacturing, and Controls (CMC): This section of the IND application requires detailed information on the composition, manufacturing process, stability, and quality control measures for the drug substance and product. openmedscience.com The goal is to ensure that the company can consistently produce and supply safe, high-quality batches of the drug for clinical studies. fda.gov

Investigator's Brochure and Clinical Protocols: While clinical trials are excluded from this discussion, the preparation for them is a key part of the IND process. This includes compiling all preclinical data into an Investigator's Brochure and developing detailed protocols for the proposed initial studies in humans. excedr.com

Emerging Therapeutic Applications Beyond Current Indications

The broad biological activity of the sulfonamide class suggests that this compound should be evaluated across a wide range of potential therapeutic areas beyond those initially identified for its analogues. The discovery of sulfamoylbenzamides as HBV CAMs and STAT3 inhibitors highlights the potential for this chemical class to address major health challenges. nih.govucdavis.edu

Emerging applications to investigate could include:

Antiviral Therapy: Beyond HBV, the compound could be screened against other viruses where capsid formation is a critical lifecycle step.

Targeted Oncology: The role of STAT3 inhibition in cancer is a major area of research. ucdavis.edu Further investigation could expand to other cancer-related signaling pathways.

Inflammatory and Metabolic Diseases: The inhibition of h-NTPDases points toward potential applications in managing conditions like diabetes and thrombosis. rsc.orgresearchgate.net

Neurological Disorders: Other sulfonamide derivatives have been screened for activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's. researchgate.net

Challenges and Opportunities in the Development of Sulfonamide-Based Therapeutics

The development of this compound would occur within the broader context of sulfonamide-based drug discovery, which has both challenges and significant opportunities.

Challenges:

Specificity and Off-Target Effects: A key challenge is ensuring the compound is highly selective for its intended molecular target to minimize potential side effects.

Drug Resistance: As with many therapeutic classes, the potential for pathogens or cancer cells to develop resistance is a constant concern that must be addressed in preclinical studies.

Opportunities:

Chemical Tractability: The sulfonamide scaffold is well-understood and synthetically versatile, allowing for the creation of large libraries of diverse analogues to optimize potency and selectivity.

Expanding Target Space: As demonstrated by recent research, new and high-value molecular targets for sulfonamides are continually being discovered, opening up novel therapeutic possibilities. nih.govucdavis.edursc.org The development of highly specific agents, such as capsid assembly modulators, represents a significant opportunity to create new classes of medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(butylsulfamoyl)phenyl]-3-methylbenzamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via coupling reactions between 3-methylbenzoyl chloride and 4-(butylsulfamoyl)aniline derivatives. Key steps include:

  • Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C NMR spectroscopy .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentrations via UV-Vis spectroscopy at λmax ≈ 260 nm .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use phosphate buffers to assess hydrolytic stability .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H-13C^{13}C HSQC and HMBC to resolve aromatic protons and confirm the butylsulfamoyl linkage .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine space group and unit cell parameters. SHELXT or SHELXD is recommended for structure solution .
  • Refinement : Apply SHELXL for anisotropic refinement of non-H atoms. Validate geometry using PLATON’s ADDSYM to check for missed symmetry .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between sulfamoyl and amide groups) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Derivative Design : Modify the butylsulfamoyl group (e.g., cyclization, fluorination) and assess impact on bioactivity using in vitro assays .
  • Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) using optimized geometries from Gaussian09 (B3LYP/6-31G* basis set) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with inhibitory potency .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects. Use PubChem BioAssay data for cross-referencing .
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics and rule off-target effects .

Q. What computational tools are suitable for predicting metabolic pathways?

  • Methodological Answer :

  • Software : Use GLORYx for phase I/II metabolism prediction, focusing on sulfamoyl hydrolysis and amide cleavage .
  • Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) using Gaussian09 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.